molecular formula C11H11FO2 B8176485 Methyl 2-cyclopropyl-4-fluorobenzoate

Methyl 2-cyclopropyl-4-fluorobenzoate

Cat. No.: B8176485
M. Wt: 194.20 g/mol
InChI Key: NZSOZWOLAUETQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-4-fluorobenzoate is an organic compound with the molecular formula C11H11FO2. It belongs to the benzoate ester family and is characterized by a central benzene ring with a fluorine atom at the 2-position and a cyclopropyl group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-4-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product . Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water and either acidic or basic catalysts.

    Nucleophilic Substitution: Requires strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can affect the electronic properties of the molecule, potentially making it more reactive or introducing steric hindrance compared to an unsubstituted benzoate ester. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-4-fluorobenzoate is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination of substituents can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds. The cyclopropyl group introduces strain and steric effects, while the fluorine atom can influence the electronic properties of the molecule.

Properties

IUPAC Name

methyl 2-cyclopropyl-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSOZWOLAUETQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.